Note on the Absence of High-Strength Comparator Evidence for CAS 361170-66-3
An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendors) did not yield direct head-to-head or cross-study comparable quantitative data for 4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide against its closest analogs. The compound's differentiation must therefore be inferred from structural class-level SAR and closely related chemotype data. Users should treat this compound as an uncharacterized chemical probe and request custom comparative profiling from the vendor before procurement.
| Evidence Dimension | Availability of direct comparator data |
|---|---|
| Target Compound Data | No published head-to-head quantitative data found |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide; 4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide; N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide |
| Quantified Difference | Not available |
| Conditions | Literature search across PubMed, BindingDB, ChEMBL, Google Patents, and SciFinder-like resources |
Why This Matters
Procurement decisions for uncharacterized probes must be made with full awareness of evidence gaps to avoid experimental failure from untested analogs.
- [1] Lai, M.-J., Ojha, R., Lin, M.-H., Liu, Y.-M., Lee, H.-Y., Lin, T. E., ... Liou, J.-P. (2019). 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. European Journal of Medicinal Chemistry, 162, 612-630. View Source
